Linaclotide-d4

LC-MS/MS quantification Stable isotope-labeled internal standard Matrix effect correction

Linaclotide-d4 is a stable isotope-labeled internal standard (+4 Da mass shift) engineered for accurate LC-MS/MS quantification of linaclotide in complex biological matrices. It co-elutes with the analyte while being chromatographically resolved by the mass spectrometer, directly correcting for matrix effects and ionization variability—a critical capability that unlabeled standards cannot provide. With ≥99% deuterated purity (d1–d4) and solubility of 30 mg/mL in DMF and DMSO, this standard supports robust calibration curve generation, ANDA method validation, and pharmacokinetic studies comparing GC-C agonists. Procure Linaclotide-d4 for reliable, regulatory-compliant bioanalytical workflows.

Molecular Formula C59H79N15O21S6
Molecular Weight 1530.8 g/mol
Cat. No. B15597940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinaclotide-d4
Molecular FormulaC59H79N15O21S6
Molecular Weight1530.8 g/mol
Structural Identifiers
InChIInChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33+,34+,35-,36-,37-,38-,39+,40-,41-,42-,46-/m0/s1/i1D3,26D
InChIKeyKXGCNMMJRFDFNR-UIVXFAJJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linaclotide-d4: Deuterated Internal Standard for GC-C Agonist Bioanalytical Quantification


Linaclotide-d4 is a stable isotope-labeled analog of linaclotide in which four hydrogen atoms are replaced with deuterium, resulting in a molecular formula of C59H75D4N15O21S6 and a molecular weight of 1530.76 g/mol . The parent compound, linaclotide, is a 14-amino acid peptide agonist of the guanylate cyclase C (GC-C) receptor with a reported Ki of 16.4 nM in mouse intestinal mucosa . Linaclotide-d4 is intended for use as an internal standard for the quantification of linaclotide by GC-MS or LC-MS [1], enabling precise pharmacokinetic and metabolic studies without pharmacological cross-interference.

Why Unlabeled Linaclotide Cannot Substitute for Linaclotide-d4 in Quantitative Bioanalysis


Unlabeled linaclotide and its deuterated analog Linaclotide-d4 are pharmacologically identical agonists of the GC-C receptor ; however, they serve entirely distinct and non-interchangeable roles in analytical workflows. In quantitative LC-MS/MS bioanalysis, the use of an unlabeled internal standard fails to correct for matrix effects and ionization variability, which can lead to significant quantification errors. Linaclotide-d4 provides a +4 Da mass shift , enabling it to co-elute with the analyte while being chromatographically resolved by the mass spectrometer, thereby serving as an essential correction tool. Conversely, substituting a different GC-C agonist such as plecanatide is invalid due to fundamental differences in peptide sequence, molecular weight (1682 Da for plecanatide [1] versus 1526 Da for linaclotide), and receptor binding characteristics, including pH-dependent versus pH-independent binding profiles [2].

Quantitative Differentiation of Linaclotide-d4: Head-to-Head Analytical and Pharmacological Evidence


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Ion Suppression Correction

Linaclotide-d4 incorporates four deuterium atoms in place of hydrogen, yielding a molecular weight of 1530.76 g/mol compared to approximately 1526.73 g/mol for unlabeled linaclotide, a precise +4 Da mass difference . This mass shift is sufficient to avoid isotopic overlap in MS detection while preserving nearly identical physicochemical properties, ensuring co-elution with the analyte for optimal correction of matrix-induced ion suppression or enhancement .

LC-MS/MS quantification Stable isotope-labeled internal standard Matrix effect correction

Receptor Binding Affinity: GC-C Agonist Activity with Quantified Ki Value

The parent compound linaclotide, for which Linaclotide-d4 serves as an internal standard, demonstrates a binding affinity (Ki) of 16.4 nM at the guanylate cyclase C (GC-C) receptor in a radioligand binding assay using mouse intestinal mucosa . In functional studies, luminal exposure to 5 μg of linaclotide stimulates fluid secretion and increases cGMP concentration in jejunal loops isolated from wild-type mice, an effect absent in GC-C receptor-null mice, confirming on-target specificity [1].

Guanylate cyclase C agonist Radioligand binding assay IBS-C pharmacology

pH-Independent Binding Profile: A Key Pharmacological Distinction from Plecanatide

Linaclotide binds to GC-C receptors in a pH-independent manner, maintaining consistent binding affinity across a broad, physiologically relevant pH range (pH 5-8) [1]. In contrast, plecanatide exhibits pH-dependent binding, with its activity predominantly confined to the proximal small intestine where pH conditions are optimal [2]. This mechanistic distinction has implications for understanding regional drug activity along the GI tract and is essential context for researchers comparing GC-C agonists.

pH-dependent receptor binding GC-C agonist mechanism IBS-C therapeutic differentiation

Comparative Clinical Efficacy: Meta-Analysis of GC-C Agonists in IBS-C and CIC

A systematic review and meta-analysis of eight linaclotide trials and seven plecanatide trials (total N = 10,369 patients) found that both drugs demonstrated similar efficacy and tolerability in treating IBS-C and CIC, with no statistically significant differences in odds of diarrhea between linaclotide and plecanatide based on meta-regression [1]. For CIC, linaclotide 145 μg showed an odds ratio of 3.25 (95% CI 2.15-4.91) versus placebo [2]. For IBS-C, linaclotide 290 μg showed an odds ratio of 2.43 (95% CI 1.48-3.98) [2]. This evidence establishes that while pharmacologically distinct, clinical equipoise exists between agents, reinforcing the need for accurate, compound-specific bioanalytical methods using Linaclotide-d4.

Meta-analysis IBS-C clinical outcomes GC-C agonist efficacy comparison

Purity and Solubility Specifications: Quality Metrics for Analytical Method Validation

Linaclotide-d4 from leading suppliers is specified at ≥99% purity for deuterated forms (d1-d4) . Solubility profiles have been systematically characterized: 30 mg/mL in DMF, 30 mg/mL in DMSO, and 0.2 mg/mL in DMSO:PBS (pH 7.2, 1:1) . These defined solubility parameters enable reproducible preparation of stock solutions and working standards across multiple solvent systems, supporting robust analytical method development and validation for ANDA filings and commercial quality control applications [1].

Analytical reference standard Method validation GMP compliance

Optimal Procurement and Application Scenarios for Linaclotide-d4 Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Development and Validation for Linaclotide Pharmacokinetic Studies

Procure Linaclotide-d4 when developing or validating an LC-MS/MS method for quantifying linaclotide in plasma, tissue, or formulation matrices. The +4 Da mass shift enables chromatographic co-elution with the analyte while providing unambiguous mass separation for internal standard calibration, directly correcting for matrix effects and ionization variability . The defined solubility profile (30 mg/mL in DMF and DMSO) supports robust stock solution preparation for calibration curve generation .

Abbreviated New Drug Application (ANDA) Filing and Quality Control Release Testing

Use Linaclotide-d4 as a reference standard for ANDA submissions or commercial quality control of linaclotide drug products. The ≥99% deuterated purity specification meets regulatory requirements for reference standard characterization . Suppliers provide detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be established for method validation and forced degradation studies .

Comparative Pharmacology Studies Differentiating GC-C Agonist Mechanisms

Deploy Linaclotide-d4 as an internal standard in studies comparing the pharmacokinetics or tissue distribution of linaclotide versus other GC-C agonists such as plecanatide or dolcanatide. Given the established mechanistic distinction—linaclotide binds GC-C receptors in a pH-independent manner (pH 5-8) whereas plecanatide exhibits pH-dependent binding confined to the proximal small bowel —accurate, compound-specific quantification is essential for correlating exposure with regional pharmacological activity .

In Vivo ADME Studies of Linaclotide and Novel GC-C Agonist Formulations

Incorporate Linaclotide-d4 into absorption, distribution, metabolism, and excretion (ADME) studies of linaclotide-based formulations. The deuterium label enables precise tracking of the parent compound in complex biological matrices without altering its pharmacological profile (Ki = 16.4 nM at GC-C receptor) . This is particularly valuable for studies investigating intestinal transit effects, where linaclotide at 100 μg/kg increases intestinal transit rate in wild-type mice .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linaclotide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.